![molecular formula C18H16F3N3O4 B2356323 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235172-60-7](/img/structure/B2356323.png)
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl is a common moiety in many bioactive compounds and is known for its potential anti-inflammatory and analgesic activities .
Molecular Structure Analysis
While the exact molecular structure analysis of the compound was not found, compounds with similar structures such as benzo[d][1,3]dioxol-5-yl derivatives have been studied . These compounds often exhibit interesting biological activities, which could be attributed to their unique molecular structures .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have synthesized various derivatives of amino sugars, like 2-amino-2-deoxy-D-glucopyranoside, which are structurally similar to the compound . These syntheses involve reactions with amino acid esters and have yielded diverse ureido sugars (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
- Another approach includes the synthesis of derivatives of 2-acetamido-2-deoxy-D-mannose, again showcasing methods to produce structurally similar compounds to the one (Yoshimura, Sakai, Oda, & Hashimoto, 1972).
Potential Therapeutic Applications
- A series of compounds related to 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been synthesized and evaluated for their anti-inflammatory properties using in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
- Compounds with a similar structural framework have been assessed for anticonvulsant activities, providing insights into potential applications in neurological disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
- Derivatives of benzothiazole, structurally related to the compound , have shown considerable antitumor activity against various cancer cell lines, suggesting possible applications in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4/c19-18(20,21)9-22-16(25)7-11-1-3-12(4-2-11)23-17(26)24-13-5-6-14-15(8-13)28-10-27-14/h1-6,8H,7,9-10H2,(H,22,25)(H2,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJDIJEMRQOJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide |
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